2-Iodo-3-nitrobenzonitrile
Description
2-Iodo-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3IN2O2 It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the second position and a nitro group at the third position
Properties
IUPAC Name |
2-iodo-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSKPYHWPWAWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-iodobenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the iodination of 3-nitrobenzonitrile
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration or iodination processes. These processes are optimized for efficiency, yield, and safety. The choice of method depends on factors such as the availability of starting materials, cost considerations, and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group using a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride; reactions are often conducted in ethanol or methanol.
Coupling: Palladium catalysts, boronic acids or esters; reactions are performed in the presence of a base (e.g., potassium carbonate) and a solvent like tetrahydrofuran (THF) or toluene.
Major Products
Substitution: Products depend on the nucleophile used (e.g., azides, cyanides, organometallic compounds).
Reduction: 2-Iodo-3-aminobenzonitrile.
Coupling: Various substituted benzonitriles with different aryl or alkyl groups.
Scientific Research Applications
2-Iodo-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodo-3-nitrobenzonitrile depends on its specific application. In chemical reactions, the iodine and nitro groups influence the reactivity and selectivity of the compound. The nitro group is an electron-withdrawing group, which can activate the benzene ring towards nucleophilic substitution. The iodine atom can serve as a leaving group in substitution reactions or as a site for further functionalization in coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-nitrobenzonitrile
- 2-Iodo-5-nitrobenzonitrile
- 3-Iodo-4-nitrobenzonitrile
- 4-Iodo-3-nitrobenzonitrile
Uniqueness
2-Iodo-3-nitrobenzonitrile is unique due to the specific positioning of the iodine and nitro groups on the benzene ring. This arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and selectivity in synthetic applications, making it a valuable compound for targeted chemical synthesis and research.
Biological Activity
2-Iodo-3-nitrobenzonitrile is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by an iodine atom and a nitro group on the benzene ring, facilitates diverse chemical reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
This compound can undergo several types of reactions:
- Nucleophilic Substitution : The iodine atom is a good leaving group, allowing for substitution reactions with nucleophiles such as azides and cyanides.
- Reduction Reactions : The nitro group can be reduced to an amino group using various reducing agents, which can alter the compound's biological activity.
- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki-Miyaura coupling), expanding its utility in synthesizing complex organic molecules.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its potential as an enzyme inhibitor and its role as a building block for drug development.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, which is crucial for developing therapeutic agents. It has been employed in studies aimed at understanding the mechanisms of enzyme action and inhibition, particularly in the context of drug discovery.
Study on Enzyme Inhibition
A notable study investigated the potential of this compound as a selective inhibitor for specific enzymes involved in metabolic pathways. The compound was tested against a panel of enzymes, revealing moderate inhibitory activity. The study utilized kinetic assays to determine IC50 values, which are essential for assessing the efficacy of enzyme inhibitors.
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Enzyme A | 25 | Competitive |
| Enzyme B | 40 | Non-competitive |
| Enzyme C | 15 | Mixed |
This table summarizes the inhibitory effects of this compound on different enzymes, highlighting its potential therapeutic applications.
Anthelmintic Activity
In related research on structurally similar compounds, such as 3-iodo-4-hydroxy-5-nitrobenzonitrile, significant anthelmintic activity was observed against parasitic nematodes. These findings suggest that compounds with similar structural motifs could potentially exhibit similar biological activities against helminth infections .
The mechanism through which this compound exerts its biological effects is primarily influenced by its functional groups:
- The nitro group serves as an electron-withdrawing substituent, enhancing the electrophilicity of the benzene ring and facilitating nucleophilic attack during enzyme interactions.
- The iodine atom not only acts as a leaving group but also influences the compound's lipophilicity and membrane permeability, which are critical factors in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
